tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate
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Overview
Description
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic organic compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a spirocyclic moiety and a carbamate functional group .
Preparation Methods
The synthesis of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl N-methylcarbamate under specific conditions . The reaction typically requires the use of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: This compound has a similar spirocyclic structure but differs in the substitution pattern on the spirocyclic ring.
tert-Butyl-N-methylcarbamate: This compound lacks the spirocyclic moiety and has a simpler structure.
The uniqueness of this compound lies in its combination of a spirocyclic ring and a carbamate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H27NO5 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)21-13(17)16(4)11-8-15(20-9-11)6-7-19-10-12(15)18-5/h11-12H,6-10H2,1-5H3 |
InChI Key |
RYSOVKDJRIIYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2OC)OC1 |
Origin of Product |
United States |
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